molecular formula C26H16N4O4 B8144138 2,7-Bis(4-aminophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

2,7-Bis(4-aminophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B8144138
M. Wt: 448.4 g/mol
InChI Key: FNEQDBLEMUBBFJ-UHFFFAOYSA-N
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Description

2,7-Bis(4-aminophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its polycyclic aromatic structure, which includes multiple benzene rings and nitrogen atoms, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(4-aminophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 1,2-diaminobenzene to form an intermediate, which is then subjected to cyclization and reduction reactions to yield the final product. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(4-aminophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction typically produces amines. Substitution reactions can result in a wide range of functionalized aromatic compounds.

Scientific Research Applications

2,7-Bis(4-aminophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,7-Bis(4-aminophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and protein synthesis. Additionally, its ability to undergo redox reactions makes it a candidate for studying oxidative stress and related cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
  • 4,9-Dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
  • 2,7-Bis[2-(dimethylamino)ethyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Uniqueness

2,7-Bis(4-aminophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and potential applications. Its amino groups make it particularly versatile for further functionalization and derivatization, setting it apart from other similar compounds.

Properties

IUPAC Name

6,13-bis(4-aminophenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N4O4/c27-13-1-5-15(6-2-13)29-23(31)17-9-11-19-22-20(12-10-18(21(17)22)24(29)32)26(34)30(25(19)33)16-7-3-14(28)4-8-16/h1-12H,27-28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEQDBLEMUBBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=C(C=C6)N)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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